(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol
Description
(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a pyridin-2-yl group and a hydroxymethyl group at the 2-position. This structure combines the rigidity of the pyridine ring with the flexibility of the pyrrolidine moiety, making it a versatile scaffold in medicinal chemistry and catalysis. The hydroxymethyl group enhances solubility and provides a handle for further functionalization, such as esterification or oxidation to carboxylic acids.
Properties
IUPAC Name |
(1-pyridin-2-ylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTZVPOJPUXUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol typically involves the reaction of pyridine-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A reducing agent such as sodium borohydride is often used to facilitate the reduction of the intermediate imine to the final alcohol product.
Industrial Production Methods: While specific industrial production methods for (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alcohol group in (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Various pyrrolidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Industry:
Material Science: The compound can be used in the synthesis of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can be better understood by comparing it to related pyrrolidine-pyridine hybrids and other substituted pyrrolidinemethanol derivatives. Key analogs include:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Azidobenzenesulfonyl analogs (e.g., from ) introduce a bulky, reactive azide group, enabling applications in photochemical crosslinking or bioconjugation .
Steric and Conformational Flexibility: The benzyl-substituted analog (1-Benzylpyrrolidin-2-yl)methanol introduces steric bulk, which may restrict rotational freedom and enhance enantioselectivity in catalytic processes . Chloropyrimidine derivatives (e.g., [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol) incorporate a planar heterocyclic ring, favoring π-stacking interactions in drug design .
Functional Group Reactivity: The hydroxymethyl group in (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol contrasts with the ethanol substituent in 1-(Pyrrolidin-2-yl)ethan-1-ol, where the primary alcohol may exhibit different oxidation or derivatization pathways .
Biological and Catalytic Applications: Fluorinated pyridine derivatives (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) are often explored for blood-brain barrier penetration in neuroactive compounds . Sulfonylated variants () are leveraged for their stability and compatibility with transition metal catalysts .
Biological Activity
(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol, a compound featuring a pyridine and pyrrolidine moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biochemical properties, cellular effects, and research findings related to its biological activity.
The compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. This interaction suggests that (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol may play a role in drug metabolism and pharmacokinetics.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme | Activity Modulation | Reference |
|---|---|---|
| CYP1A2 | Inhibition | |
| CYP2D6 | Inhibition | |
| CYP3A4 | Moderate Inhibition |
Cellular Effects
Research indicates that (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can modulate cellular signaling pathways. For instance, it has been observed to influence the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. This modulation can lead to significant changes in cellular behavior, including altered gene expression and metabolic activity.
Case Study: MAPK/ERK Pathway Modulation
In a study assessing the effects of this compound on cancer cell lines, it was found that treatment with (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol resulted in decreased phosphorylation of ERK1/2, indicating a potential inhibitory effect on cell proliferation.
Molecular Mechanisms
At the molecular level, (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol exerts its effects by binding to specific biomolecules. It has been shown to inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. This property is particularly relevant in drug design, as it may lead to the development of novel inhibitors for therapeutic applications .
Temporal Effects
The stability of (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol under various conditions is crucial for its biological activity. Studies indicate that while the compound remains stable under controlled laboratory conditions, it may degrade over time, which can lead to altered biological effects. Long-term studies are essential to understand these temporal dynamics fully.
Dosage Effects in Animal Models
Animal studies have shown that the biological effects of (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol vary significantly based on dosage. At lower doses, beneficial effects such as enhanced metabolic activity and improved cellular function have been observed. Conversely, higher doses may lead to toxicity or adverse effects .
Table 2: Dosage Effects in Animal Models
| Dose (mg/kg) | Effect Observed | Reference |
|---|---|---|
| 0.3 | Enhanced glucose tolerance | |
| 1.0 | Improved insulin secretion | |
| 5.0 | Toxicity observed |
Metabolic Pathways
(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol is involved in several metabolic pathways. Its interaction with cytochrome P450 enzymes suggests a role in the oxidative metabolism of various substrates. The major metabolic products include pyridine derivatives such as pyridine-2-carboxaldehyde and pyridine-2-carboxylic acid .
Scientific Research Applications
The compound has potential applications across various fields:
Chemistry
As a ligand in coordination chemistry, (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can form complexes with transition metals that act as catalysts in organic reactions.
Biology
Its enzyme inhibition properties make it valuable for biochemical studies and drug development.
Medicine
Given its biological activities, there is potential for developing new therapeutic agents targeting specific diseases.
Material Science
The compound can be utilized in synthesizing new materials with tailored properties for industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
